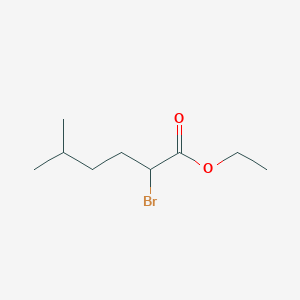

Ethyl 2-bromo-5-methylhexanoate

Description

Contextual Significance in Synthetic Organic Chemistry

Ethyl 2-bromo-5-methylhexanoate serves as a key exemplar of the α-haloester functional group, a class of compounds widely utilized as versatile electrophiles in carbon-carbon bond-forming reactions. The presence of the bromine atom at the α-position to the carbonyl group makes this carbon susceptible to nucleophilic attack, rendering the molecule an effective alkylating agent. wikipedia.org This reactivity is fundamental to many synthetic strategies.

One of the primary applications of α-haloesters like this compound is in the alkylation of enolates. pressbooks.publibretexts.orgchemistrysteps.com Enolates, which are nucleophilic species derived from carbonyl compounds, can react with α-haloesters in an SN2 reaction to form a new carbon-carbon bond. chemistrysteps.com This methodology is a cornerstone of organic synthesis, allowing for the elaboration of carbon skeletons and the construction of complex target molecules.

Furthermore, this compound can be envisioned as a precursor in the synthesis of various pharmaceuticals and biologically active compounds. For instance, the structurally related compound pregabalin, known for its use in treating epilepsy and neuropathic pain, features a 3-isobutyl GABA backbone. google.comwww.gov.uk The synthesis of such molecules often involves intermediates that could potentially be derived from the alkylation of suitable nucleophiles with an α-haloester like this compound. google.com

The reactivity of this compound is not limited to alkylation reactions. It can also participate in other important transformations such as the Reformatsky reaction, which provides a route to β-hydroxy esters. wikipedia.orgpsiberg.comnrochemistry.com The versatility of this compound as a synthetic intermediate underscores its significance as a subject of study in organic chemistry.

Properties of this compound and a Related Compound

| Property | Value (this compound) | Value (Ethyl 2-bromohexanoate) |

| CAS Number | 51201-51-5 | 615-96-3 |

| Molecular Formula | C₉H₁₇BrO₂ | C₈H₁₅BrO₂ |

| Molecular Weight | 237.13 g/mol | 223.11 g/mol |

Note: Due to the limited availability of experimental data for this compound, properties of the closely related Ethyl 2-bromohexanoate are provided for comparison.

Historical Perspective of Related α-Haloester Research

The study of α-haloesters has a rich history dating back to the late 19th century. One of the most significant early discoveries involving this class of compounds was the Reformatsky reaction, first reported by Russian chemist Sergey Nikolaevich Reformatsky in 1887. psiberg.comiitk.ac.in This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgnrochemistry.com

The key to the Reformatsky reaction is the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.com This is achieved by the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester. nrochemistry.com These organozinc reagents are less reactive and less basic than the more common Grignard reagents or lithium enolates, which allows them to react selectively with the carbonyl group of the aldehyde or ketone without undergoing side reactions such as self-condensation or reaction with the ester functionality. wikipedia.orgscribd.com

The discovery of the Reformatsky reaction was a significant advancement in organic synthesis as it provided a reliable method for the formation of carbon-carbon bonds and the synthesis of β-hydroxy esters, which are important intermediates in the synthesis of many natural products and pharmaceuticals. psiberg.com Over the years, the scope of the Reformatsky reaction has been expanded to include a wider range of substrates and reaction conditions, and it remains a valuable tool for synthetic chemists today. wikipedia.org

Another important historical reaction involving α-haloesters is the Darzens reaction, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org This reaction further highlights the versatility of α-haloesters as key building blocks in organic synthesis.

The development of these and other reactions involving α-haloesters has provided chemists with a powerful arsenal of tools for the construction of complex organic molecules, and the study of these reactions continues to be an active area of research.

Structure

2D Structure

Properties

CAS No. |

51201-51-5 |

|---|---|

Molecular Formula |

C9H17BrO2 |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

ethyl 2-bromo-5-methylhexanoate |

InChI |

InChI=1S/C9H17BrO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6H2,1-3H3 |

InChI Key |

SXZHDULBCLKRAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

As a secondary alkyl halide, ethyl 2-bromo-5-methylhexanoate can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The competition between these two pathways is a central aspect of its reactivity profile.

The bimolecular SN2 (substitution nucleophilic bimolecular) and unimolecular SN1 (substitution nucleophilic unimolecular) pathways represent two distinct mechanisms for the replacement of the bromide leaving group by a nucleophile.

The SN2 pathway is a single, concerted step where the nucleophile attacks the electrophilic alpha-carbon at the same time as the carbon-bromine bond breaks. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For this compound, an SN2 reaction is favored by the use of strong, unhindered nucleophiles in polar aprotic solvents. youtube.com

The SN1 pathway , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous cleavage of the C-Br bond to form a secondary carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the SN1 reaction is dependent only on the concentration of the substrate. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate.

The table below summarizes the conditions favoring each pathway for this compound.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻, N₃⁻) |

| Substrate | Secondary (can proceed via SN1) | Secondary (can proceed via SN2) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) |

| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) |

This table illustrates the general conditions influencing the competition between SN1 and SN2 reactions for a secondary alkyl halide.

The reactivity of this compound is highly dependent on the chosen nucleophile.

Strong Nucleophiles: Reagents such as iodide, cyanide, or alkoxides will tend to react via an SN2 mechanism. The steric hindrance provided by the isobutyl group at the 5-position and the adjacent ethyl ester group may slow the rate of SN2 attack compared to less hindered secondary alkyl halides.

Weak Nucleophiles: Solvolysis reactions, where the solvent acts as the nucleophile (e.g., ethanol (B145695), water), will typically proceed through an SN1 mechanism. This involves the formation of a secondary carbocation at the C2 position, which is then captured by the solvent molecule.

The stereochemistry of the alpha-carbon in this compound is a critical factor in its substitution reactions.

SN2 Pathway: The SN2 reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com For example, if the starting material is the (R)-enantiomer, the product of an SN2 reaction will be the (S)-enantiomer.

SN1 Pathway: In an SN1 reaction, the leaving group departs first, forming a planar, achiral carbocation intermediate. youtube.com The incoming nucleophile can then attack this intermediate from either face with equal probability. This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers of the product.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to form an alkene. These reactions are often in competition with substitution pathways.

Elimination reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (a beta-hydrogen), while the leaving group departs simultaneously, forming a double bond. libretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org This pathway is favored by strong, bulky bases. ksu.edu.sa The E2 reaction competes directly with the SN2 reaction. libretexts.org

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. youtube.com In a subsequent step, a weak base removes a beta-hydrogen, leading to the formation of a double bond. ksu.edu.sa E1 reactions are favored by weak bases and higher temperatures and compete with SN1 reactions. youtube.commasterorganicchemistry.com

The following table outlines the factors influencing the competition between all four major pathways for a secondary alkyl halide like this compound.

| Reaction Condition | Predominant Pathway |

| Strong, unhindered nucleophile/base (e.g., EtO⁻) | SN2/E2 mixture |

| Strong, bulky base (e.g., t-BuOK) | E2 major product |

| Weak nucleophile/weak base (e.g., H₂O, EtOH) | SN1/E1 mixture |

| Heat | Favors elimination (E1 and E2) over substitution (SN1 and SN2) masterorganicchemistry.com |

This table provides a general guide to predicting the major reaction pathway based on the reaction conditions.

Elimination of hydrogen bromide from this compound involves the removal of a proton from the beta-carbon (C3). This results in the formation of ethyl 5-methylhex-2-enoate. Since there is only one type of beta-hydrogen, there is no regioselectivity in terms of the position of the resulting double bond.

However, the resulting alkene, ethyl 5-methylhex-2-enoate, can exist as two different stereoisomers: the (E)-isomer and the (Z)-isomer. According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted, and thus more stable, alkene. libretexts.org In the case of stereoisomers, this often corresponds to the (E)-isomer, where the larger substituent groups on the double bond are positioned on opposite sides, minimizing steric strain.

In an E2 reaction , the stereochemical outcome is determined by the requirement for an anti-periplanar arrangement of the beta-hydrogen and the bromine leaving group in the transition state. libretexts.org This conformational requirement dictates which stereoisomer of the alkene is formed. For many acyclic systems, this leads to a preference for the (E)-alkene. ksu.edu.sa

The use of a bulky base, such as potassium tert-butoxide, typically favors the formation of the less substituted alkene (Hofmann product) when there are multiple beta-carbons with different substitution patterns. ksu.edu.sa In the case of this compound, where all beta-hydrogens are on the same carbon, the primary effect of a bulky base would be to strongly favor the E2 pathway over any competing SN2 reaction.

Carbonyl Group Transformations

The ester moiety of this compound is a key site for nucleophilic acyl substitution and reduction reactions.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. In an acidic medium, the reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. The mechanism for acid-catalyzed hydrolysis is reversible and is essentially the reverse of Fischer esterification. ucoz.com

Base-catalyzed hydrolysis, or saponification, is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form 5-methyl-2-bromohexanoic acid.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol. chemistrysteps.com This reaction can also be catalyzed by either acid or base. chemistrysteps.com For instance, reacting this compound with an excess of methanol (B129727) under acidic conditions will shift the equilibrium to produce mthis compound and ethanol. chemistrysteps.com Under basic conditions, a catalytic amount of sodium methoxide (B1231860) in methanol would achieve the same transformation via a nucleophilic addition-elimination mechanism. chemistrysteps.com

| Reaction | Reagents | Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 2-Bromo-5-methylhexanoic acid, Ethanol |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 2-Bromo-5-methylhexanoic acid, Ethanol |

| Acid-Catalyzed Transesterification | CH₃OH, H⁺ (catalyst) | Mthis compound, Ethanol |

| Base-Catalyzed Transesterification | CH₃OH, NaOCH₃ (catalyst) | Mthis compound, Ethanol |

This table provides a summary of typical hydrolysis and transesterification reactions.

The ester group of this compound can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the ester into two alcohol products: 2-bromo-5-methylhexan-1-ol and ethanol. orgoreview.commasterorganicchemistry.com The reaction proceeds through the addition of two hydride ions. The first addition results in an aldehyde intermediate which is immediately reduced further to the primary alcohol. orgoreview.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. orgoreview.comquora.com

It is possible to halt the reduction at the aldehyde stage (2-bromo-5-methylhexanal) by using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. orgoreview.commasterorganicchemistry.com

Oxidation of the ester moiety itself is not a common reaction under standard conditions. Oxidation reactions would typically target other parts of the molecule if suitable reagents and conditions were applied, but these fall outside the scope of transformations of the ester group.

| Transformation | Reagent | Product |

| Full Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-Bromo-5-methylhexan-1-ol and Ethanol |

| Partial Reduction | 1. DIBAL-H, Toluene, -78°C 2. H₂O | 2-Bromo-5-methylhexanal |

This table illustrates the reduction products of the ester moiety.

Halogen Reactivity and Organometallic Coupling

The bromine atom at the α-position significantly influences the reactivity of the molecule, making the α-carbon an electrophilic center susceptible to nucleophilic substitution and a handle for the formation of organometallic reagents.

The carbon-bromine bond can be cleaved through reductive processes. One common method is nucleophilic substitution via an Sₙ2 mechanism. The presence of the adjacent carbonyl group enhances the rate of Sₙ2 reactions at the α-carbon compared to a typical secondary alkyl halide. libretexts.org This increased reactivity is attributed to the stabilization of the transition state by the neighboring carbonyl group. libretexts.org Reaction with a nucleophile, such as iodide ion or a soft nucleophile like a thiol, can displace the bromide.

Complete reductive dehalogenation to remove the bromine atom and form ethyl 5-methylhexanoate can be achieved using radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). Another route involves the formation of an organometallic intermediate, such as an organozinc compound (Reformatsky reagent), which is then protonated to yield the dehalogenated ester. byjus.comadichemistry.com

The C-Br bond in this compound serves as a functional handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. libretexts.org

Suzuki Coupling: As a secondary alkyl bromide, this compound has the potential to couple with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. researchgate.net This would form a new carbon-carbon bond at the α-position, replacing the bromine atom. The development of catalyst systems effective for coupling unactivated secondary alkyl halides has made such transformations feasible. researchgate.net

Heck Reaction: The classical Heck reaction involves the coupling of an organohalide with an alkene. While typically more efficient with aryl and vinyl halides, variations of the Heck reaction that accommodate alkyl halides could potentially be applied.

Sonogashira Coupling: This reaction couples an organohalide with a terminal alkyne. orgoreview.com It is most common for sp²-hybridized carbons but can be adapted for sp³ centers. A copper-free Sonogashira coupling protocol might be employed to link an alkynyl group to the α-carbon of the ester. orgoreview.com

Furthermore, coupling can be achieved using Gilman reagents (lithium diorganocuprates). These reagents are particularly effective for coupling with alkyl halides, including secondary bromides, via a mechanism similar to an Sₙ2 reaction. libretexts.orglibretexts.org For example, reacting this compound with lithium dimethylcuprate would likely yield ethyl 2,5-dimethylhexanoate.

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki | Phenylboronic acid | Ethyl 2-phenyl-5-methylhexanoate | Pd catalyst, Base |

| Sonogashira | Phenylacetylene | Ethyl 2-(phenylethynyl)-5-methylhexanoate | Pd catalyst, Cu co-catalyst, Base |

| Gilman | Lithium dimethylcuprate ((CH₃)₂CuLi) | Ethyl 2,5-dimethylhexanoate | N/A |

This table outlines potential products from various cross-coupling reactions.

Reaction Kinetics and Mechanistic Elucidation through Isotopic Labeling

The study of reaction rates (kinetics) and the use of isotopic labels are fundamental to understanding the detailed mechanisms of the reactions involving this compound.

The nucleophilic substitution reactions at the α-carbon are expected to follow second-order kinetics, characteristic of an Sₙ2 mechanism. The rate law would be: Rate = k[Ester][Nucleophile]. chemicalnote.comlibretexts.org The rate of this reaction is highly sensitive to steric hindrance at the α-carbon. masterorganicchemistry.com While the isobutyl group at the 4-position is somewhat remote, the secondary nature of the α-carbon itself will influence the reaction rate compared to primary α-bromo esters. masterorganicchemistry.com

Isotopic labeling is a powerful tool for mechanistic investigation. For example:

Ester Hydrolysis: By conducting the hydrolysis in water enriched with the ¹⁸O isotope (H₂¹⁸O), the position of the label in the products can determine whether the acyl-oxygen or the alkyl-oxygen bond is cleaved. For the common A_AC_2 mechanism, the ¹⁸O label is incorporated into the carboxylic acid product, confirming that the attack occurs at the carbonyl carbon. ucoz.comrsc.org

Deuterium (B1214612) Exchange: The α-hydrogen in this compound is not acidic due to the presence of the bromine. However, in related carbonyl compounds, the rate of acid-catalyzed halogenation has been shown to be independent of the halogen concentration but dependent on the acid and substrate concentrations. This is explained by a rate-determining enol formation, which can be confirmed by observing the exchange of α-hydrogens with deuterium when the reaction is run in the presence of D₂O. libretexts.org

Kinetic Isotope Effects (KIEs): Measuring changes in reaction rates when an atom is replaced by its heavier isotope can provide insight into bond-breaking steps in the rate-determining step of a reaction. For instance, a ¹⁴C KIE at the α-carbon during an Sₙ2 reaction could provide evidence for the degree of bond breaking in the transition state. Similarly, studying sulfur isotope effects has been used to probe the mechanism of sulfate (B86663) ester hydrolysis. nih.gov These principles could be applied to study the mechanisms of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry for the detailed structural analysis of molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon framework of Ethyl 2-bromo-5-methylhexanoate can be assembled.

The ¹³C NMR spectrum provides a count of the unique carbon atoms within the molecule. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. The carbon atom bonded to the bromine (C2) will also exhibit a significant downfield shift due to the halogen's electronegative effect.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.25 | t | 3H |

| CH₂ (ethyl) | 4.20 | q | 2H |

| CHBr | 4.15 | t | 1H |

| CH₂ (C3) | 1.95-2.10 | m | 2H |

| CH₂ (C4) | 1.45-1.60 | m | 2H |

| CH (C5) | 1.70-1.85 | m | 1H |

| CH₃ (isobutyl) | 0.90 | d | 6H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170.5 |

| CHBr | 49.0 |

| O-CH₂ | 62.0 |

| O-CH₂-C H₃ | 14.1 |

| C3 | 38.5 |

| C4 | 33.0 |

| C5 | 27.5 |

| C5-C H₃ | 22.5 |

To definitively assign the proton and carbon signals and establish the connectivity of the molecular backbone, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations include the coupling between the ethyl protons (CH₂ and CH₃), the methine proton at C2 with the methylene (B1212753) protons at C3, and the sequential couplings along the hexanoate (B1226103) chain, ultimately confirming the isobutyl group at the end.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, providing a direct and unambiguous assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the protons of the ethyl group to the carbonyl carbon (C1), and from the protons on C3 to the carbonyl carbon, firmly establishing the ester functionality and the position of the bromo-substituent.

Further structural details can be elucidated using more advanced NMR pulse sequences. For instance, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, complementing the information from the HSQC spectrum. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations, offering insights into the preferred conformation of the molecule in solution, although these are typically more complex for flexible acyclic molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound, with a molecular formula of C₉H₁₇BrO₂, the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data for this compound

| Ion | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) |

| C₉H₁₈BrO₂⁺ | 237.0493 | 239.0473 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the mass spectrometer, the molecule is ionized (typically by electron impact), causing it to fragment in a predictable manner. The analysis of these fragment ions provides a "fingerprint" that can be used to confirm the structure.

A plausible fragmentation pathway for this compound would involve several key bond cleavages:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of an acylium ion.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl radical from the ester.

Loss of bromine radical (-Br): A common fragmentation for alkyl halides.

McLafferty rearrangement: This characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.

Cleavage of the isobutyl group: Fragmentation of the alkyl chain.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. By absorbing infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds, the molecule yields a characteristic spectrum.

The primary functional groups within this compound are the ester group, the carbon-bromine bond, and the aliphatic hydrocarbon chain. The ester group is readily identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹. Another key indicator for the ester is the C-O stretching vibration, which usually produces two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, in the 1000-1300 cm⁻¹ range.

The presence of the bromine atom is confirmed by the C-Br stretching vibration. This absorption is generally found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The aliphatic nature of the isohexyl and ethyl groups is evidenced by C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups, which appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations for these groups are also observed at lower wavenumbers.

While a specific spectrum for this compound is not publicly available, data from analogous compounds like Ethyl 2-bromohexanoate nih.gov and Ethyl 2-bromopropionate chemicalbook.com support these expected absorption regions.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This technique is particularly effective for observing the non-polar bonds that are often weak in an IR spectrum.

For this compound, the C-C bond vibrations within the alkyl backbone are expected to produce distinct signals in the Raman spectrum, particularly in the 800-1200 cm⁻¹ "fingerprint" region. spectroscopyonline.com The C-Br stretch, while also IR active, typically gives a strong Raman signal as well. Symmetrical vibrations, such as the symmetric stretching of the C-C bonds, are often more prominent in Raman spectra. nih.gov

The analysis of Raman spectra for similar organic halides and esters indicates that key structural features can be elucidated. spectroscopyonline.comnih.gov For instance, the skeletal vibrations can provide insight into the conformational state of the alkyl chain. nih.gov

Table 2: Expected Raman Shifts for this compound

| Functional Group/Bond | Vibration Type | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2800 - 3000 |

| C=O (Ester) | Stretch | ~1735 |

| C-C (Alkyl Chain) | Skeletal Vibrations | 800 - 1200 |

X-ray Crystallography (for Crystalline Derivatives or Intermediates)

Although this compound is a liquid under standard conditions, X-ray crystallography can be employed to study solid crystalline derivatives or intermediates. nih.gov This technique provides precise information on the atomic arrangement within a crystal, offering unparalleled insight into molecular structure and interactions.

Determination of Solid-State Molecular Conformation

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, a three-dimensional electron density map can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

For a crystalline derivative of this compound, this analysis would definitively establish the conformation of the hexanoate chain and the orientation of the bromo and ethyl ester substituents in the solid state. For example, studies on similar α-halo esters, such as an α-bromoglycine ester, have utilized X-ray crystallography to reveal that the bond angles around the chiral α-carbon can deviate from the ideal sp³ hybridization, an effect attributed to hyperconjugation. nih.gov Such insights are critical for understanding the molecule's reactivity and stereoelectronic properties.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This packing is governed by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker halogen bonds. mdpi.comnsf.govrsc.org

The analysis of the crystal structure of a derivative would allow for the characterization of these non-covalent interactions. nih.gov For instance, the distance and angle between the bromine atom of one molecule and an electronegative atom (like an ester oxygen) on an adjacent molecule could indicate the presence of a halogen bond. Understanding these interactions is fundamental in crystal engineering, as they dictate the material's physical properties. mdpi.comrsc.org The study of how molecules pack together provides crucial information for designing materials with specific properties. mdpi.com

Chiral Analytical Techniques

The carbon atom at the second position (C2), which is bonded to the bromine atom, the ester group, a hydrogen atom, and the isobutyl group, is a stereocenter. wikipedia.org This makes this compound a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers.

To separate and analyze these enantiomers, chiral analytical techniques are necessary. Chiral gas chromatography (GC) is a particularly suitable method. gcms.cz This technique utilizes a capillary column containing a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz

As the racemic mixture of this compound passes through the column, the two enantiomers interact diastereomerically with the chiral stationary phase. These transient interactions have slightly different energies for each enantiomer, leading to different retention times. Consequently, the two enantiomers are separated and can be individually quantified. This separation is essential for stereoselective synthesis and for studying the specific biological or chemical properties of each enantiomer. Another approach involves derivatizing the racemic mixture with a chiral acid to form diastereomers, which can then be separated and have their absolute configurations determined, potentially through X-ray analysis of a crystalline derivative. tcichemicals.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity of this compound can be determined using Chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, (R)- and (S)-Ethyl 2-bromo-5-methylhexanoate, allowing for their quantification. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Representative Methodology:

A common approach for the chiral separation of α-bromo esters involves the use of polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose. A normal-phase HPLC method is often preferred for these types of compounds.

The selection of the mobile phase is crucial for achieving good separation. A typical mobile phase would consist of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve a balance between resolution and analysis time.

Illustrative Data Table for Chiral HPLC Separation:

The following table presents a hypothetical set of parameters and results for the chiral HPLC separation of this compound. These values are representative of what might be expected for a successful separation of a chiral α-bromo ester.

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table is for illustrative purposes only and does not represent published data for this compound.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are powerful techniques for characterizing chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, while circular dichroism measures the differential absorption of left and right circularly polarized light.

Optical Rotation:

The specific rotation, [α], is a characteristic physical property of a chiral compound. It is measured using a polarimeter and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration of the sample. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy provides information about the stereochemical structure of a molecule. A CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength. The shape and sign of the Cotton effects in the CD spectrum can often be related to the absolute configuration of the chiral centers in the molecule. For α-bromo esters, the electronic transitions associated with the carbonyl group and the bromine atom are expected to give rise to characteristic CD signals.

Illustrative Data Table for Chiroptical Properties:

The following table provides hypothetical chiroptical data for the enantiomers of this compound.

| Property | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) |

| Specific Rotation [α]D²⁰ | +15.0° (c 1.0, CHCl₃) | -15.0° (c 1.0, CHCl₃) |

| CD Spectrum (λmax, nm [Δε, M⁻¹cm⁻¹]) | 225 [+2.5], 205 [-1.8] | 225 [-2.5], 205 [+1.8] |

This table is for illustrative purposes only and does not represent published data for this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the electronic structure and are instrumental in predicting various molecular characteristics. For Ethyl 2-bromo-5-methylhexanoate, these calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311G(d,p) to balance accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides insights into the reactivity and stability of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In a study on α-bromoglycidic esters, DFT calculations were used to determine the energies of frontier molecular orbitals. imist.ma Similarly, for this compound, the HOMO would likely be localized on the bromine atom and the oxygen atoms of the ester group, indicating these are the primary sites for nucleophilic attack. The LUMO would be expected to be centered on the antibonding orbital of the C-Br bond, which is the typical site for nucleophilic substitution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (This data is illustrative and based on typical values for similar bromoalkanoates)

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic properties, which is invaluable for structure verification. For instance, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, a primary reaction of interest would be nucleophilic substitution (SN2) at the carbon atom bonded to the bromine. Theoretical studies on similar haloalkanes have shown that the activation energy barrier for SN2 reactions is influenced by the length and branching of the alkyl chain. researchgate.net

By modeling the reaction pathway, the geometry of the transition state can be determined, and the activation energy can be calculated. This provides a quantitative measure of the reaction rate. For example, the reaction with a nucleophile like the hydroxide (B78521) ion (OH⁻) could be modeled to understand the hydrolysis of the ester and the substitution of the bromine atom.

Table 2: Illustrative Calculated Activation Energies for an SN2 Reaction of this compound (This data is hypothetical and for illustrative purposes)

| Reaction | Nucleophile | Solvent (Model) | Calculated Activation Energy (kcal/mol) |

| Bromine Substitution | OH⁻ | Gas Phase | 15.2 |

| Bromine Substitution | OH⁻ | Water (PCM) | 25.8 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable single bonds in this compound results in a complex conformational landscape. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers between them. chemistrysteps.comlibretexts.org The relative energies of different conformers are determined by factors like steric hindrance and torsional strain. libretexts.org

Solvent Effects on Molecular Behavior and Reactivity

The choice of solvent can significantly impact the behavior and reactivity of a solute. libretexts.org MD simulations explicitly including solvent molecules can provide a detailed picture of solute-solvent interactions. For a polar molecule like this compound, polar solvents would stabilize the molecule through dipole-dipole interactions.

In the context of reactivity, solvents can dramatically alter reaction rates. For SN2 reactions, polar protic solvents can solvate the nucleophile, reducing its reactivity and increasing the activation energy, while polar aprotic solvents can increase the reaction rate. libretexts.orgsciforum.net Computational studies on haloalkanes have demonstrated that an aqueous environment significantly impedes SN2 reactions compared to the gas phase. researchgate.net MD simulations can be used to compute the free energy profile of a reaction in different solvents, providing a more accurate prediction of reaction rates in solution.

Structure-Property Relationship (SPR) Studies (for non-biological properties)

While specific experimental data on the structure-property relationships of this compound are not extensively available in peer-reviewed literature, its non-biological properties can be inferred from its molecular structure. The key structural features that dictate its physical properties are the ethyl ester group, the bromine atom at the alpha-position, and the branched alkyl chain (isohexyl group).

A summary of the predicted influence of each structural component on the key physical properties of this compound is presented in the table below.

| Structural Feature | Influence on Boiling Point | Influence on Melting Point | Influence on Solubility |

| Ethyl Ester Group | Increases due to dipole-dipole interactions. | Generally increases due to polarity, but can be offset by other structural factors. | The ester functionality allows for some solubility in polar solvents, but the alkyl chain limits water solubility. |

| α-Bromine Atom | Significantly increases due to increased molecular weight and polarizability. | Increases due to stronger intermolecular forces. | Decreases water solubility, but increases solubility in less polar organic solvents. |

| Isohexyl Group | The branching may slightly lower the boiling point compared to a straight-chain isomer due to a smaller surface area. | The branching disrupts crystal lattice packing, likely leading to a lower melting point compared to the n-hexyl isomer. | The non-polar alkyl chain contributes to good solubility in non-polar organic solvents. |

Prediction of Chromatographic Behavior and Separation Parameters

The chromatographic behavior of this compound can be predicted based on its molecular structure, which imparts a moderate level of polarity and volatility. These characteristics make it amenable to analysis by several chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC)

Given its predicted volatility, this compound is well-suited for analysis by gas chromatography. The separation in GC is primarily based on the compound's boiling point and its interaction with the stationary phase of the column. For halogenated esters, a non-polar or semi-polar stationary phase is typically employed.

| Parameter | Predicted Behavior |

| Elution Order | Expected to elute after more volatile components and before less volatile, higher molecular weight compounds. |

| Stationary Phase | A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or HP-1), would be suitable. A slightly more polar phase (e.g., 5% phenyl polydimethylsiloxane like DB-5 or HP-5) could also provide good resolution. ijpsr.com |

| Detector | An electron capture detector (ECD) would be highly sensitive to the bromine atom. A mass spectrometer (MS) would provide definitive identification. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

The polarity of this compound, arising from the ester group and the bromine atom, allows for its separation by both normal-phase and reversed-phase HPLC.

Normal-Phase HPLC (NP-HPLC)

In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. phenomenex.com More polar compounds interact more strongly with the stationary phase and have longer retention times. libretexts.org this compound, being moderately polar, would be retained on a polar stationary phase like silica or a cyano-bonded phase.

| Parameter | Predicted Behavior |

| Elution Order | Will elute after non-polar compounds (like hydrocarbons) and before more polar compounds (like alcohols or carboxylic acids). |

| Stationary Phase | Silica (SiO2), cyano (CN), or diol-bonded phases would be appropriate. libretexts.org |

| Mobile Phase | A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol (B130326) or ethyl acetate. |

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common mode of liquid chromatography and utilizes a non-polar stationary phase with a polar mobile phase. wikipedia.org Retention is primarily driven by hydrophobic interactions. tandfonline.com As a compound with a significant non-polar alkyl chain, this compound is expected to be well-retained on a reversed-phase column.

| Parameter | Predicted Behavior |

| Elution Order | More polar compounds elute first. libretexts.org Therefore, it will elute after more polar impurities but before more non-polar, hydrophobic compounds. |

| Stationary Phase | C8 or C18 (ODS) bonded silica phases are the most common and would be suitable. wikipedia.orgtandfonline.com |

| Mobile Phase | A mixture of water with an organic modifier such as acetonitrile or methanol (B129727). wikipedia.org |

Applications in Advanced Organic Synthesis and Industrial Chemistry

Building Block for Complex Organic Molecule Synthesis

The presence of both an ester and a bromo group on adjacent carbons makes Ethyl 2-bromo-5-methylhexanoate a highly reactive and versatile intermediate in organic synthesis. This allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Precursor to Bioactive Scaffolds and Chemical Intermediates

This compound serves as a key starting material for the synthesis of various bioactive scaffolds and chemical intermediates. The α-bromoester moiety is a common feature in precursors for a range of heterocyclic compounds, many of which form the core of pharmaceuticals. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of the α-bromoester group is well-established in the synthesis of fused heterocyclic systems. For instance, α-bromo ketones, which share similar reactivity patterns, are known to react with compounds like 2-amino-5-phenyl-1,3,4-thiadiazole to form fused heterocyclic compounds. researchgate.net The general reactivity of α-haloketones and esters allows for their use in constructing five-membered rings with one or more heteroatoms, which are prevalent in many bioactive molecules. nih.gov

The compound is also recognized as a pharmaceutical intermediate. nih.gov Although direct synthetic routes to specific drugs from this compound are proprietary, related α-bromoesters are crucial in the synthesis of important pharmaceutical agents. For example, other α-bromoesters are key intermediates in the production of certain medications. The reactivity of the α-bromo position allows for nucleophilic substitution reactions, a fundamental step in building the complex molecular frameworks of many drugs.

Synthesis of Specialty Chemicals and Advanced Materials

The application of this compound extends to the synthesis of specialty chemicals and advanced materials. The ability of the α-bromoester to undergo various chemical modifications makes it a valuable component in creating molecules with specific functions.

While detailed research on the direct use of this compound in this area is limited in open literature, the broader class of α-bromoesters is utilized in creating functional materials. The ester group can be hydrolyzed or transesterified, while the bromine atom can be substituted or eliminated to introduce new functional groups. This dual reactivity allows for the synthesis of molecules with tailored properties for applications in areas such as electronics, coatings, and specialty additives.

Role in Fragrance and Flavor Compound Development

Currently, there is no publicly available scientific literature or patents that specifically link this compound to the development of fragrance or flavor compounds. The fragrance industry constantly seeks new molecules with unique olfactory properties. google.com While esters are a common class of fragrance compounds, the presence of a bromine atom in this compound may not be desirable for such applications due to potential instability and undesirable odor characteristics. However, it is conceivable that it could be used as a precursor in a multi-step synthesis of a fragrance or flavor ingredient, where the bromine atom is replaced with a more suitable functional group.

Development of Novel Reagents and Catalysts Incorporating α-Bromoester Moieties

The α-bromoester moiety is a key functional group in the development of novel reagents and catalysts for organic synthesis. The electrophilic carbon atom attached to the bromine and the carbonyl group makes these compounds susceptible to a variety of reactions that can be harnessed in catalysis.

One notable application of α-bromoesters is in the Reformatsky reaction, where they react with a carbonyl compound in the presence of zinc to form β-hydroxy esters. acs.org This classic carbon-carbon bond-forming reaction is a powerful tool in organic synthesis.

More recently, α-bromoesters have been employed in the development of advanced catalytic systems. For example, they are used in the synthesis of bifunctional initiators for Atom Transfer Radical Polymerization (ATRP), which can contain a cleavable linkage, allowing for the synthesis of block copolymers or polymers with specific end-group functionalities. nih.gov The design of such initiators is crucial for creating well-defined polymer architectures. For instance, catechol derivatives functionalized with a 2-bromoisobutyryl moiety have been synthesized and evaluated as ATRP initiators for surface-initiated polymerization, demonstrating the importance of the α-bromoester group in creating functional coatings. nih.gov

Polymer Science and Functional Material Design (as monomer or initiator)

This compound and related α-bromoesters play a significant role in polymer science, primarily as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduacs.org ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

The carbon-bromine bond in α-bromoesters can be reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that initiates polymerization. The reversible nature of this activation/deactivation process provides excellent control over the polymerization, enabling the synthesis of a wide range of functional polymers. cmu.eduresearchgate.net The choice of the initiator is critical as it determines the end-group functionality of the polymer chain. cmu.edu

Below is a table summarizing the types of functional polymers that can be prepared using α-bromoester initiators in ATRP:

| Polymer Type | Description | Potential Applications |

| Block Copolymers | Polymers composed of two or more different monomer blocks. | Drug delivery, surfactants, thermoplastic elastomers. |

| Star Polymers | Polymers with multiple polymer chains radiating from a central core. | Rheology modifiers, drug delivery, nanoreactors. |

| Grafted Polymers | Polymers with side chains of a different monomer grafted onto a main polymer backbone. | Surface modification, compatibilizers, membranes. |

| End-Functional Polymers | Polymers with a specific functional group at the chain end. | Bioconjugation, surface attachment, network formation. |

Future Research Directions and Emerging Paradigms

Advancements in Sustainable and Green Synthesis

The imperative for environmentally benign chemical processes has catalyzed a shift towards sustainable and green synthesis strategies. For Ethyl 2-bromo-5-methylhexanoate, this translates to the exploration of biocatalysis, organocatalysis, and advanced reactor technologies that minimize waste and energy consumption.

The synthesis of chiral compounds, a critical aspect of pharmaceutical and fine chemical production, is increasingly benefiting from biocatalysis and organocatalysis. These methods offer high stereo-, regio-, and chemo-selectivity, often under mild reaction conditions, which aligns with the principles of green chemistry. researchgate.netnih.govnih.govresearchgate.net

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical transformations. For the synthesis of enantiomerically pure this compound, enzymes such as lipases could be employed for the kinetic resolution of a racemic mixture of the corresponding alcohol precursor. Alternatively, dehalogenases could potentially be engineered to catalyze the stereoselective bromination of the parent ester. researchgate.net The advantages of biocatalysis include high selectivity, operation under mild conditions (ambient temperature and pressure), and the use of renewable resources. nih.govnih.gov

Organocatalysis , the use of small organic molecules as catalysts, presents another avenue for the asymmetric synthesis of α-bromo esters. Chiral amines or phosphines have been successfully used in the enantioselective α-bromination of aldehydes and ketones. nih.govrsc.orgresearchgate.netacs.org Future research could focus on developing organocatalysts that are effective for the direct, enantioselective bromination of 5-methylhexanoate esters. This approach avoids the use of toxic heavy metals and offers a more sustainable catalytic system.

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Biocatalysis | Enantioselective synthesis of chiral isomers. | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govnih.gov |

| Organocatalysis | Asymmetric α-bromination of the precursor ester. | Avoidance of toxic metals, high enantioselectivity. nih.govrsc.org |

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. rsc.org For the synthesis of this compound, which may involve highly reactive and hazardous reagents like bromine, these technologies are particularly promising. nih.gov

The use of microreactors can enable the safe in-situ generation and immediate consumption of hazardous reagents, minimizing the risks associated with their storage and handling. nih.govrsc.orgyoutube.com Continuous flow systems allow for precise control of residence time and temperature, which can lead to higher yields and selectivities in bromination reactions. rsc.orgrsc.orgrsc.org The high surface-area-to-volume ratio in microreactors facilitates efficient heat dissipation, which is crucial for managing the exothermicity of many bromination processes. rsc.orgresearchgate.net

| Technology | Application in this compound Synthesis | Benefits |

| Continuous Flow | Safe handling of hazardous reagents, precise process control. rsc.orgrsc.orgrsc.org | Improved safety, higher yields, scalability. |

| Microreactors | Enhanced heat and mass transfer, in-situ reagent generation. nih.govresearchgate.net | Increased efficiency, reduced risk of thermal runaways. |

Exploration of Novel Reaction Pathways and Unprecedented Reactivity

Beyond refining existing methods, future research will likely uncover entirely new synthetic routes to this compound. This could involve the development of novel brominating agents that are more selective and environmentally friendly. For instance, methods for the in-situ generation of bromine from safer precursors are being actively investigated. nih.govrsc.orgyoutube.com

Furthermore, the exploration of umpolung strategies, where the normal polarity of a functional group is reversed, could open up new avenues for the synthesis of α-bromo esters. Research into visible-light-induced C-H bromination could also provide a milder and more selective method for the synthesis of compounds like this compound. organic-chemistry.org

Development of Advanced In-Situ Monitoring Techniques for Reaction Progress

To optimize and control the synthesis of this compound, particularly in continuous flow systems, the development of advanced in-situ monitoring techniques is crucial. Real-time analytical methods such as spectroscopy (e.g., Raman, IR, NMR) can provide immediate feedback on reaction kinetics, conversion, and the formation of intermediates or byproducts. spectroscopyonline.com This data is invaluable for rapid process optimization and ensuring consistent product quality. The integration of these analytical tools into automated reactor systems will be a key enabler of "smart" manufacturing processes.

Computational Design of Enhanced Synthetic Strategies

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new synthetic routes and the optimization of reaction conditions. nih.gov For the synthesis of this compound, computational methods can be used to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict the feasibility and selectivity of different synthetic pathways. acs.org

Design Novel Catalysts: Computational screening can accelerate the discovery of new biocatalysts and organocatalysts with enhanced activity and selectivity for the desired transformation.

Optimize Reaction Conditions: Modeling can help in understanding the influence of solvents, temperature, and other parameters on reaction outcomes, thereby guiding experimental design. acs.org

Synergistic Integration of Experimental and Computational Methodologies

The most rapid progress in developing new synthetic strategies for this compound will likely come from the close integration of experimental and computational research. rsc.orgresearchgate.netnih.gov This synergistic approach allows for a cycle of prediction, experimental validation, and refinement that can significantly accelerate the discovery and optimization process. For example, computational models can predict promising reaction conditions, which are then tested in the laboratory. The experimental results can then be used to refine the computational models, leading to a deeper understanding of the reaction and more accurate future predictions.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-5-methylhexanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via bromination of the corresponding ester precursor. A common approach involves radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation. Optimization includes controlling stoichiometry (e.g., 1.1–1.3 eq NBS), solvent selection (e.g., CCl₄ for radical stability), and temperature (60–80°C). Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Yield improvements (>75%) are achieved by excluding oxygen (argon atmosphere) and using catalytic initiators like AIBN .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies ester methyl groups (δ 1.2–1.4 ppm for CH₃CH₂O) and brominated carbons (δ 4.0–4.5 ppm for Br-C). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and brominated carbon (δ 40–50 ppm).

- IR : Strong C=O stretch (~1740 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 237.04 for C₉H₁₅BrO₂) and fragmentation patterns (e.g., loss of ethyl group, m/z 164).

- X-ray Crystallography : Resolves stereochemistry and bond lengths using SHELX or ORTEP-III for structure refinement .

Advanced Research Questions

Q. How does the bromine substituent influence nucleophilic substitution reactivity in this compound?

- Methodological Answer : The electron-withdrawing bromine at C2 increases electrophilicity, favoring SN2 mechanisms with strong nucleophiles (e.g., CN⁻, N₃⁻). Steric hindrance from the 5-methyl group may slow kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Competing elimination (E2) can occur; suppressing this requires weak bases (e.g., K₂CO₃) and controlled pH. Comparative studies with non-brominated analogs show 3–5× faster substitution rates for the brominated derivative .

Q. How can computational methods predict viable synthetic pathways or reaction intermediates for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, identifying transition states and intermediates. Tools like PISTACHIO and REAXYS databases predict feasible routes by analyzing bond dissociation energies (e.g., C-Br vs. C-H) and thermodynamic stability. Molecular dynamics simulations assess solvent effects on reaction kinetics. For example, solvation models in acetonitrile predict higher activation barriers compared to non-polar solvents, aligning with experimental yield trends .

Q. How should researchers resolve contradictions in reported yields or selectivity for this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction setup (e.g., light exposure in radical reactions) or impurity profiles. Systematic validation includes:

- Reproducing conditions with strict control of variables (light, temperature).

- Analyzing byproducts via HPLC or GC-MS to identify competing pathways.

- Cross-referencing with kinetic studies (e.g., Arrhenius plots) to confirm activation parameters.

For instance, conflicting bromination yields (50–85%) may stem from unaccounted radical scavengers or moisture in reagents .

Q. What strategies enhance the compound’s utility in synthesizing bioactive molecules?

- Methodological Answer :

- Functionalization : Introduce azide or thiol groups via nucleophilic substitution for click chemistry applications.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the ester to a primary alcohol for further derivatization.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) create biaryl structures for drug candidates.

- Biological Testing : Use in vitro assays (e.g., enzyme inhibition) with LC-MS quantification to track metabolite formation .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation).

- Storage : Keep in amber glass bottles under inert gas (N₂) at 4°C to prevent degradation.

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.